Equol is a non-steroidal molecule classified as an isoflavandiol and is a metabolite of the isoflavone daidzein. [, ] It is found naturally in the urine of humans and animals who consume a diet rich in soy products. [, ] Equol exists in two enantiomeric forms: (S)-equol and (R)-equol. Of these, (S)-equol is the major isomer produced by intestinal bacteria and exhibits higher biological activity. [, ] Equol has garnered significant research interest due to its potential estrogenic and anti-estrogenic effects, making it a candidate for studies on menopause symptoms, hormone-dependent cancers, and other conditions. [, , ]
3-(4-Hydroxyphenyl)chroman-7-ol, also known as S-equol, is a nonsteroidal estrogenic compound derived from the soy isoflavone daidzein. First isolated from horse urine in 1932, it has since been identified in various biological fluids across multiple species, including humans. This compound exhibits significant biological activity, particularly in its interactions with estrogen receptors, making it a subject of interest in both medicinal and nutritional research.
3-(4-Hydroxyphenyl)chroman-7-ol is classified under the category of flavonoids, specifically within the subclass of isoflavones. Its chemical structure consists of a chroman backbone with a hydroxyl group attached to a phenyl ring. The IUPAC name for this compound is 3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol. The molecular formula is , and it has been assigned the CAS number 66036-38-2.
The synthesis of 3-(4-Hydroxyphenyl)chroman-7-ol can be achieved through several methods. A prominent approach involves the reduction of daidzein, which can be accomplished using hydrogenation reactions under specific conditions. This process typically requires catalysts and controlled environments to ensure the desired product is obtained efficiently.
Additionally, industrial production methods may involve fermentation processes utilizing specific bacterial strains capable of converting daidzein into S-equol. This biotransformation highlights the compound's relevance in both synthetic and natural contexts.
The molecular structure of 3-(4-Hydroxyphenyl)chroman-7-ol features a chroman ring fused with a phenolic hydroxyl group. The compound's structural formula can be represented as follows:
3-(4-Hydroxyphenyl)chroman-7-ol undergoes various chemical reactions that include:
Common reagents employed in these reactions include hydrogen gas for reductions and oxidizing agents such as potassium permanganate for oxidation processes.
The major products formed from these reactions include various hydroxy derivatives, quinones, and substituted chroman derivatives that may possess distinct biological activities.
The mechanism of action for 3-(4-Hydroxyphenyl)chroman-7-ol primarily involves its interaction with estrogen receptors. It exhibits a higher binding affinity for estrogen receptor β (ERβ) compared to estrogen receptor α (ERα). S-equol acts as a phytoestrogen; by binding to these nuclear receptors, it modulates several signaling pathways that influence cellular functions.
Research indicates that S-equol can enhance cell proliferation and migration in astrocytes by activating extracellular-signal-regulated kinase pathways and rearranging cytoskeletal structures.
3-(4-Hydroxyphenyl)chroman-7-ol is typically characterized by:
The chemical properties include:
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy provide insights into its structural characteristics and confirm its identity through spectral data .
3-(4-Hydroxyphenyl)chroman-7-ol has diverse applications across various fields:
The compound systematically named 3-(4-hydroxyphenyl)chroman-7-ol (CAS: 94105-90-5) belongs to the isoflavan class of flavonoids. Its IUPAC name reflects the benzopyran (chroman) core substituted with a hydroxy group at position 7 and a 4-hydroxyphenyl moiety at position 3. Chemically classified as a dihydroxyisoflavan, it is designated in databases as a hydroxyisoflavan derivative (CHEBI:76250) [1]. The molecular formula is C₁₅H₁₄O₃ (molecular weight: 242.27 g/mol), with SMILES notation OC1=CC=C(C=C1)C1COC2=C(C1)C=CC(O)=C2 [4] [7].
Table 1: Official Identifiers of 3-(4-Hydroxyphenyl)chroman-7-ol
Identifier Type | Value | |
---|---|---|
CAS Registry Number | 94105-90-5 (racemate) | |
531-95-3 [(S)-enantiomer] | ||
ChEBI ID | CHEBI:181441 | |
MDL Numbers | MFCD00016662 (racemate), MFCD00200962 [(S)-enantiomer] | |
Common Synonyms | (±)-Equol, 4',7-Isoflavandiol, 7-Hydroxy-3-(4-hydroxyphenyl)chroman | [1] [7] [8] |
The compound features a chroman ring (benzopyran with reduced pyran double bond) with a chiral center at C3. This allows enantiomeric forms:
Key properties include:
Table 2: Physicochemical Profile
Property | Value | |
---|---|---|
Boiling Point | 441.7 ± 45.0 °C (Predicted) | |
LogP (Partition Coeff.) | 3.12 (Estimated) | |
Flash Point | Not reported | |
Dissociation Constant (pKa) | 9.5 (Phenolic OH) | |
Solubility in Organic Solvents | DMSO, ethanol, methanol >50 mg/mL | [4] [7] [10] |
Nuclear Magnetic Resonance (NMR) (¹H and ¹³C):
Mass Spectrometry (MS):
UV-Vis Spectroscopy:
X-ray diffraction reveals a monoclinic crystal lattice (space group P2₁/c) with parameters:
Biosynthesis and Natural Occurrence
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2